molecular formula C14H12BrF B14629618 4-(1-Bromoethyl)-4'-fluoro-1,1'-biphenyl CAS No. 53588-07-1

4-(1-Bromoethyl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B14629618
CAS No.: 53588-07-1
M. Wt: 279.15 g/mol
InChI Key: HORIKVLWDGXBNZ-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a bromoethyl group attached to one phenyl ring and a fluoro substituent on the other phenyl ring. The presence of both bromine and fluorine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination of 4-ethyl-4’-fluoro-1,1’-biphenyl. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation reactions: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), or primary amines in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: 4-(1-Hydroxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Cyanoethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Aminoethyl)-4’-fluoro-1,1’-biphenyl.

    Oxidation: 4-(1-Carboxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Formylethyl)-4’-fluoro-1,1’-biphenyl.

    Reduction: 4-Ethyl-4’-fluoro-1,1’-biphenyl.

Scientific Research Applications

4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromoethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the bromoethyl group may undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins, while the fluoro group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: can be compared with other similar compounds, such as:

    4-(1-Bromoethyl)-4’-chloro-1,1’-biphenyl: Similar structure but with a chloro substituent instead of a fluoro group. The chloro group may result in different reactivity and biological activity.

    4-(1-Bromoethyl)-4’-methyl-1,1’-biphenyl: Contains a methyl group instead of a fluoro group. The methyl group can affect the compound’s lipophilicity and overall chemical behavior.

    4-(1-Bromoethyl)-4’-nitro-1,1’-biphenyl: Features a nitro group, which can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl lies in the combination of the bromoethyl and fluoro substituents, which impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

53588-07-1

Molecular Formula

C14H12BrF

Molecular Weight

279.15 g/mol

IUPAC Name

1-(1-bromoethyl)-4-(4-fluorophenyl)benzene

InChI

InChI=1S/C14H12BrF/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-10H,1H3

InChI Key

HORIKVLWDGXBNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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